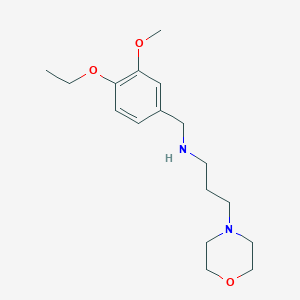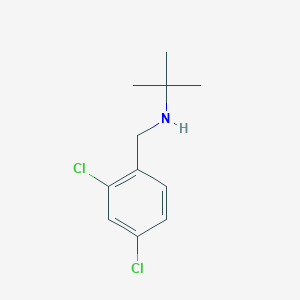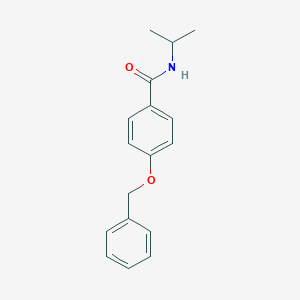![molecular formula C16H19BrN2O2S B262829 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. BDBS has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide in lab experiments is its relatively low cost compared to other therapeutic agents. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide. One area of interest is the development of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide and its potential therapeutic applications. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide may also be useful in combination with other therapeutic agents for the treatment of various diseases. Overall, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide involves the reaction of 4-(diethylamino)aniline with 3-bromo-4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced to 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide using a reducing agent such as sodium borohydride. The overall yield of the synthesis is approximately 50%.
科学研究应用
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide |
|---|---|
分子式 |
C16H19BrN2O2S |
分子量 |
383.3 g/mol |
IUPAC 名称 |
3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
InChI 键 |
USXKOAICKUFHOL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B262748.png)



![[3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid](/img/structure/B262762.png)



![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)



